molecular formula C5H5Br2N3 B1358044 3,5-Dibromo-6-methylpyrazin-2-amine CAS No. 74290-66-7

3,5-Dibromo-6-methylpyrazin-2-amine

Cat. No. B1358044
Key on ui cas rn: 74290-66-7
M. Wt: 266.92 g/mol
InChI Key: AWBLTDFTDYGFGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07662825B2

Procedure details

A solution of 3,5-dibromo-6-methyl-2-pyrazinamine (Example 118b) (0.9 g) was added to a solution of sodium (0.39 g) in methanol (30 mL) was heated at reflux for 18 h. After removal of solvent in vacuo, the residue was partitioned between water and dichloromethane, and the organic phase dried (MgSO4), filtered and evaporated to give the title compound as a pale yellow solid (0.58 g).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([NH2:10])=[N:4][C:5]([CH3:9])=[C:6]([Br:8])[N:7]=1.[Na].[CH3:12][OH:13]>>[Br:8][C:6]1[N:7]=[C:2]([O:13][CH3:12])[C:3]([NH2:10])=[N:4][C:5]=1[CH3:9] |^1:10|

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
BrC=1C(=NC(=C(N1)Br)C)N
Name
Quantity
0.39 g
Type
reactant
Smiles
[Na]
Name
Quantity
30 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
After removal of solvent in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between water and dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC=1N=C(C(=NC1C)N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.58 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.